![molecular formula C14H15FN6O2 B4138694 6-[4-(4-fluorophenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine](/img/structure/B4138694.png)
6-[4-(4-fluorophenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine
Vue d'ensemble
Description
The compound 6-[4-(4-fluorophenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine (referred to as FPNA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPNA is a small molecule that belongs to the class of pyrimidinamines and has a molecular weight of 365.4 g/mol.
Mécanisme D'action
The mechanism of action of FPNA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FPNA has been shown to inhibit the activity of DNA topoisomerase IIα, which is an enzyme that is essential for the replication and transcription of DNA. By inhibiting the activity of this enzyme, FPNA prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
FPNA has been shown to have several biochemical and physiological effects in the body. One of the primary effects is the inhibition of the growth and proliferation of cancer cells. FPNA has also been shown to have anti-inflammatory effects and can reduce the production of certain inflammatory cytokines in the body. Additionally, FPNA has been shown to have antioxidant effects and can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using FPNA in lab experiments is its potent anti-cancer activity. FPNA has been shown to be effective against various types of cancer cells, making it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using FPNA in lab experiments is its low solubility in water, which can make it difficult to administer to cells in vitro.
Orientations Futures
There are several future directions for the research on FPNA. One of the primary areas of research is the development of new anti-cancer drugs based on the structure of FPNA. Researchers are also exploring the use of FPNA in combination with other drugs to enhance its anti-cancer activity. Additionally, researchers are investigating the potential applications of FPNA in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, FPNA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPNA has potent anti-cancer activity and has been shown to inhibit the growth and proliferation of cancer cells. While there are limitations to using FPNA in lab experiments, its future directions hold great promise for the development of new drugs and treatments in various fields of research.
Applications De Recherche Scientifique
FPNA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is the development of new drugs for the treatment of cancer. FPNA has been shown to have potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. FPNA works by inhibiting the growth of cancer cells and inducing apoptosis, which is the programmed cell death of cancer cells.
Propriétés
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN6O2/c15-10-1-3-11(4-2-10)19-5-7-20(8-6-19)14-12(21(22)23)13(16)17-9-18-14/h1-4,9H,5-8H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMWNMQNBLUTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC(=C3[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



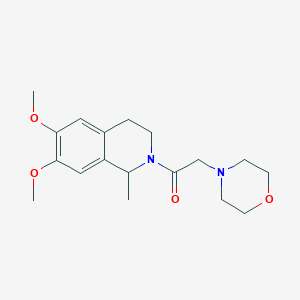
![4-[cyclohexyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4138625.png)
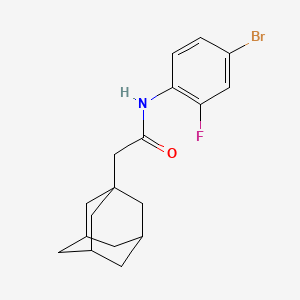
![1'-amino-1-benzyl-5'H-spiro[piperidine-4,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B4138644.png)
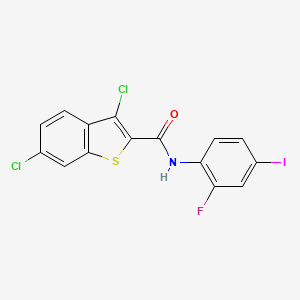
![2-(1-adamantyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4138661.png)
![1-(2-fluorophenyl)-4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4138664.png)
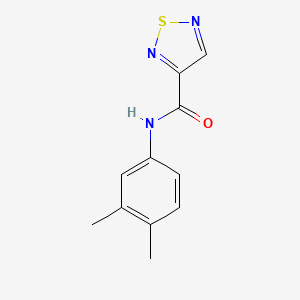
![methyl 2-({[(4-allyl-5-{[(2-fluorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4138673.png)
![2-(1-adamantyl)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4138675.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)](/img/structure/B4138681.png)
![N-[2-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4138688.png)
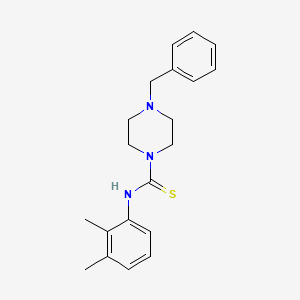
![methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B4138705.png)